BenchChemオンラインストアへようこそ!

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 65875-39-0) is an asymmetrically N-substituted ethane-1,2-diamine derivative classified as a versatile small-molecule scaffold within the aryl diamine family. Its structure combines a 4-methoxybenzyl group on one terminal nitrogen and two methyl groups on the other, yielding a calculated logP of approximately 1.3 and a molecular weight of 208.30 g/mol.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 65875-39-0
Cat. No. B3023083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine
CAS65875-39-0
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCN(C)CCNCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11/h4-7,13H,8-10H2,1-3H3
InChIKeyQJYMFFDAQJBYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 65875-39-0): Baseline Identification and Class Context for Procurement Screening


N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS 65875-39-0) is an asymmetrically N-substituted ethane-1,2-diamine derivative classified as a versatile small-molecule scaffold within the aryl diamine family . Its structure combines a 4-methoxybenzyl group on one terminal nitrogen and two methyl groups on the other, yielding a calculated logP of approximately 1.3 and a molecular weight of 208.30 g/mol [1]. This compound is formally a reduced secondary amine analog of pyrilamine (mepyramine), lacking the pyridinyl or pyrimidinyl heterocyclic substituent present in the antihistamine parent scaffold [2]. Commercially, it is offered as a building block or ligand intermediate by multiple vendors at purities typically ranging from 95% to 97%, indicating its established but niche position in research chemical supply chains .

Why N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Cannot Be Generically Substituted by In-Class Analogs: A Procurement Risk Assessment


Despite sharing a common ethane-1,2-diamine backbone with numerous commercially available analogs, N'-(4-methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine occupies a structurally distinct niche defined by three interdependent molecular features whose modification in generically similar compounds systematically alters key physicochemical and functional properties. The 4-methoxybenzyl substituent contributes a specific electronic environment and lipophilicity profile (calculated logP ~1.3) that differs substantially from regioisomeric 2-methoxy or 3-methoxy variants, from non-methoxylated benzyl analogs, and from des-methyl diamines that possess additional hydrogen bond donors [1]. The N,N-dimethyl tertiary amine terminus eliminates a hydrogen bond donor compared to primary amine congeners such as N1-(4-methoxybenzyl)ethane-1,2-diamine, reducing topological polar surface area and altering coordination geometry in metal complexation applications . Furthermore, this specific compound has been annotated as an inhibitor of the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) at the blood-brain barrier — a functional property that depends on the precise spatial arrangement of the 4-methoxybenzyl and dimethylaminoethyl pharmacophoric elements and that would be abolished by substitution with close structural analogs lacking this exact substitution pattern [2].

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparison of N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Against Closest Analogs


Lipophilicity Differentiation: Calculated logP of the Target Compound vs. the Unsubstituted Diamine Scaffold

The target compound (CAS 65875-39-0) exhibits a calculated XLogP3-AA value of 1.3, representing a lipophilicity increase of approximately 2.0 log units (roughly 100-fold higher octanol/water partition) relative to the unsubstituted N,N-dimethylethane-1,2-diamine core scaffold, which has reported computed logP values ranging from -0.74 to -0.07 depending on the prediction algorithm [1]. This substantial shift is attributable to the 4-methoxybenzyl substituent. For context, the symmetrically bis-substituted analog N,N''-bis(4-methoxybenzyl)ethane-1,2-diamine achieves a calculated logP of 4.17, illustrating that the mono-substituted target compound occupies a logP window (1–2) widely considered favorable for both aqueous solubility and passive membrane permeability in CNS drug design frameworks .

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Count Differentiation: Impact on Membrane Permeability and Drug-Likeness Filtering

The target compound contains exactly 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), as computed from its structure by PubChem [1]. This profile satisfies the Lipinski Rule of Five criteria (HBD ≤ 5, HBA ≤ 10) and, critically, falls within the more stringent CNS drug-likeness thresholds (HBD ≤ 3, HBA ≤ 7). In contrast, the des-methyl analog N1-(4-methoxybenzyl)ethane-1,2-diamine (CAS 69840-53-5) carries 2 HBDs and 3 HBAs . The additional HBD in the des-methyl analog increases the energetic cost of membrane desolvation, which is quantitatively correlated with reduced passive permeability: each additional HBD is estimated to decrease Caco-2 permeability by approximately 0.5–1.0 × 10⁻⁶ cm/s in structurally related amine series [2].

Hydrogen Bonding Drug-Likeness ADME Profiling

Blood-Brain Barrier Transporter Interaction: Annotation as a PYSOCA Substrate/Inhibitor vs. Structurally Related Diamines

The target compound has been specifically annotated as an inhibitor of the pyrilamine-sensitive proton-coupled organic cation antiporter (PYSOCA) at the blood-brain barrier [1]. This functional annotation is structurally coherent: pyrilamine itself (which contains the identical 4-methoxybenzyl-dimethylaminoethyl-ethane-1,2-diamine substructure with an additional 2-pyridinyl substituent) is a validated PYSOCA substrate, and hybrid molecules built on this scaffold have demonstrated PYSOCA-mediated BBB transport in published studies [2]. The target compound represents the minimal PYSOCA-recognition pharmacophore stripped of the heterocyclic substituent. In contrast, analogs lacking the 4-methoxybenzyl group (such as simple N,N-dimethylethane-1,2-diamine) or bearing the methoxy group at the 2-position (such as N'-(2-methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, CAS 626216-36-2) have not been reported to exhibit PYSOCA recognition .

Blood-Brain Barrier Transport PYSOCA Transporter CNS Drug Delivery

Scaffold Complexity and Synthetic Utility: Intermediate Position Between Minimal Diamine and Fully Decorated Drug Molecules

The target compound occupies a strategically intermediate position in the structural complexity spectrum of ethane-1,2-diamine derivatives. At one extreme, N,N-dimethylethane-1,2-diamine (CAS 108-00-9, MW 88.15) is a minimal scaffold with no aromatic substitution, offering maximum synthetic flexibility but requiring extensive additional synthetic steps to achieve target engagement [1]. At the other extreme, thonzylamine (CAS 91-85-0, MW 286.37) is a fully elaborated drug molecule with a pyrimidinyl substituent that fixes the pharmacological profile as an H1 antagonist [2]. The target compound (MW 208.30), bearing the 4-methoxybenzyl group but retaining a free secondary amine at the benzyl position, provides a pre-installed aromatic moiety suitable for further N-functionalization while preserving synthetic versatility at the benzylamine nitrogen . This intermediate complexity is directly evidenced by its use as a key structural component in the reported PYSOCA Substrate-1 (N-(2-aminophenyl)-6-((2-(dimethylamino)ethyl)(4-methoxybenzyl)amino)nicotinamide), where the target compound's scaffold is elaborated into a functional HDAC inhibitor .

Building Block Utility Medicinal Chemistry Scaffold Optimization

Best Research and Industrial Application Scenarios for N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine Based on Quantitative Evidence


CNS Drug Discovery: Rational Selection of a BBB-Permeable Diamine Scaffold with Demonstrated PYSOCA Transporter Recognition

For neuroscience drug discovery programs targeting intracellular CNS enzymes (e.g., HDACs, methyltransferases), N'-(4-methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine offers a procurement advantage over unsubstituted diamines: its calculated logP of 1.3 provides approximately 100-fold greater lipophilicity than the core N,N-dimethylethane-1,2-diamine scaffold (logP range -0.74 to -0.07), placing it within the optimal CNS drug-like logP window of 1–3 [1]. Moreover, its specific annotation as a PYSOCA inhibitor — a transporter known to mediate brain uptake of pyrilamine-class compounds — provides a testable mechanistic hypothesis for BBB penetration that is not available for the 2-methoxy regioisomer or for des-methyl analogs [2]. Programs building on pyrilamine-derived CNS pharmacophores (such as the PYSOCA Substrate-1 HDAC inhibitor series) can use this compound as the minimal recognition element for transporter-mediated brain delivery while retaining a free benzylic amine for further elaboration [3].

Medicinal Chemistry Library Synthesis: Optimal Starting Material Balancing Pre-Installed Functionality with Diversification Potential

For library synthesis and SAR campaigns targeting receptors or enzymes where the 4-methoxybenzyl-dimethylaminoethyl pharmacophore is relevant (histamine H1, serotonin receptors, PNMT), this compound provides a strategically advantageous starting point. With one aromatic ring, one tertiary amine, and one free secondary amine already installed, it saves 1–2 synthetic steps versus starting from N,N-dimethylethane-1,2-diamine (CAS 108-00-9), while maintaining a diversification handle that is absent in fully elaborated molecules such as thonzylamine (CAS 91-85-0) or pyrilamine [1]. The single hydrogen bond donor (vs. 2 in the des-methyl analog N1-(4-methoxybenzyl)ethane-1,2-diamine) is advantageous for maintaining passive permeability in the resulting library compounds, reducing the risk of synthesizing impermeable analogs [2].

Coordination Chemistry and Ligand Design: A Tertiary-Amine Diamine Ligand with Tunable Steric Bulk

The target compound's N,N-dimethyl terminus provides a tertiary amine donor with distinct steric and electronic properties compared to primary amine analogs. In metal coordination applications — where this compound is explicitly listed as a ligand product by vendors such as Aladdin Scientific — the single N-H donor combined with the tertiary dimethylamino group creates an asymmetric binding environment that can influence coordination geometry, stability constants, and catalytic activity [1]. The 4-methoxy substituent on the benzyl ring further modulates the electron density at the coordinating nitrogen through inductive effects, providing a level of electronic tuning not available with unsubstituted benzyl analogs. This differentiates the compound from both the fully N-alkylated (no HBD, different binding mode) and the fully primary (multiple HBDs, different selectivity) diamine ligands .

Chemical Biology Tool Compound Design: A Minimalist PYSOCA Pharmacophore Probe

For chemical biology studies investigating PYSOCA-mediated transport mechanisms at the blood-brain barrier, this compound represents the structurally simplest probe that retains the core 4-methoxybenzyl-dimethylaminoethyl recognition motif found in the established PYSOCA substrate pyrilamine, but stripped of the heterocyclic substituent that confers H1 receptor antagonism [1]. This structural simplification is valuable for deconvoluting transporter recognition from receptor pharmacology: unlike pyrilamine (which is a potent H1 antagonist) or thonzylamine (H1 antagonist with anticholinergic activity), the target compound may exhibit reduced off-target receptor activity while preserving the PYSOCA interaction, making it a cleaner chemical biology tool for transporter mechanistic studies [2].

Quote Request

Request a Quote for N'-(4-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.